molecular formula C8H16ClN3 B1421432 N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride CAS No. 1269104-94-0

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride

Cat. No. B1421432
M. Wt: 189.68 g/mol
InChI Key: FSWHKNNSXXRRCZ-UHFFFAOYSA-N
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Description

“N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1269104-94-0. It has a molecular weight of 189.69 . The IUPAC name for this compound is N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride” is 1S/C8H15N3.ClH/c1-3-9-5-8-6-10-11(4-2)7-8;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

“N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Analgesic and Local Anesthetic Properties

N-substituted pyrazole derivatives, including compounds structurally related to N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride, have been investigated for their potential local anesthetic and analgesic activities. Research indicates that some of these compounds exhibit significant local anesthetic, analgesic, and in vitro platelet antiaggregating activities. This suggests potential applications in pain management and as a local anesthetic (Bruno et al., 1994).

Metal Complex Formation and Coordination Chemistry

Low symmetry pyrazole-based ligands, which include structures like N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride, have been prepared and studied for their ability to form metal complexes. These studies reveal important insights into coordination chemistry, particularly in the formation of metal complexes with cobalt, zinc, and copper. Such research is crucial for advancing the field of coordination chemistry and its applications in various scientific domains (Cubanski et al., 2013).

Antimicrobial Activities

Compounds structurally similar to N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride have been synthesized and tested for their antimicrobial properties. These studies have shown that such compounds can be effective against a range of pathogenic bacteria, indicating potential applications in developing new antimicrobial agents (Asif et al., 2021).

Inhibitor Adsorption in Corrosion Prevention

Research has been conducted on the use of bipyrazole derivatives, similar in structure to N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride, as corrosion inhibitors. These studies have shown that these compounds can effectively inhibit corrosion in metal systems, particularly in acidic environments. This suggests potential industrial applications in the field of corrosion prevention (Bouklah et al., 2020).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-3-9-5-8-6-10-11(4-2)7-8;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWHKNNSXXRRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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